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Compound of Interest

Compound Name: Isovanillin

Cat. No.: B020041 Get Quote

Spectroscopic Data of Isovanillin: A Technical Guide
Introduction

Isovanillin (3-hydroxy-4-methoxybenzaldehyde) is a phenolic aldehyde and an isomer of the

widely known vanillin. It serves as a valuable building block in organic synthesis and is of

interest to researchers in various fields, including medicinal chemistry and materials science. A

thorough understanding of its spectroscopic properties is fundamental for its identification,

characterization, and quality control. This guide provides a detailed overview of the nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for isovanillin,

along with standardized experimental protocols for data acquisition.

Spectroscopic Data
The following tables summarize the key spectroscopic data for isovanillin.

Table 1: ¹H NMR Spectroscopic Data for Isovanillin
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

9.83 s - 1H Aldehyde (-CHO)

7.44 d 1.9 1H Aromatic H

7.42 dd 8.8, 1.9 1H Aromatic H

6.97 d 8.8 1H Aromatic H

6.12 s - 1H Hydroxyl (-OH)

3.97 s - 3H Methoxy (-OCH₃)

Solvent: CDCl₃.

Data sourced

from multiple

consistent online

databases.[1]

Table 2: ¹³C NMR Spectroscopic Data for Isovanillin
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Chemical Shift (δ) ppm Carbon Type Assignment

191.2 C=O Aldehyde Carbon

151.8 C Aromatic C-O

147.1 C Aromatic C-O

129.9 C Aromatic C

127.3 CH Aromatic CH

112.5 CH Aromatic CH

109.2 CH Aromatic CH

56.2 CH₃ Methoxy Carbon

Solvent: CDCl₃. Data sourced

from multiple consistent online

databases.[2]

Table 3: IR Absorption Bands for Isovanillin
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Wavenumber (cm⁻¹) Intensity
Functional Group
Vibration

3300-3100 Broad O-H stretch (phenolic)

3010-2900 Medium
C-H stretch (aromatic and

aldehyde)

2850, 2750 Medium C-H stretch (aldehyde)

1680-1660 Strong C=O stretch (aldehyde)

1600-1450 Medium-Strong C=C stretch (aromatic ring)

1270-1200 Strong C-O stretch (aryl ether)

1150-1000 Strong C-O stretch (phenol)

Sample preparation: KBr disc

or Nujol mull. Data is a

representative summary from

various sources.[3][4]

Table 4: Mass Spectrometry Data for Isovanillin (Electron Ionization)

m/z Relative Intensity (%) Assignment

152 99.99 [M]⁺ (Molecular Ion)

151 99.29 [M-H]⁺

109 18.29 [M-CHO-CH₃]⁺

81 27.54 Fragmentation product

51 14.66 Fragmentation product

Ionization method: Electron

Ionization (EI) at 70 eV.[3]

Experimental Protocols
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The following are detailed methodologies for obtaining the spectroscopic data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Sample Preparation:

Sample Weighing: Accurately weigh 5-25 mg of isovanillin for ¹H NMR or 50-100 mg for ¹³C

NMR.[5]

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent

(e.g., chloroform-d, CDCl₃) in a clean, dry vial.[5] The use of deuterated solvents is crucial to

avoid large solvent signals in the ¹H NMR spectrum.

Filtration: To ensure a homogeneous magnetic field and prevent spectral line broadening,

filter the solution through a pipette with a small plug of glass wool into a clean NMR tube.[6]

Internal Standard: For precise chemical shift referencing, an internal standard such as

tetramethylsilane (TMS) can be added, although the residual solvent peak is often used for

calibration.[5]

Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Spectrometer Operation (General Procedure):

Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the

spectrometer's autosampler or manually lower it into the magnet.

Locking and Shimming: The instrument's software is used to "lock" onto the deuterium signal

of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then

optimized through a process called "shimming" to achieve sharp spectral lines.[7]

Parameter Setup: For a standard ¹H experiment, set the spectral width, number of scans,

and relaxation delay. For ¹³C NMR, a larger number of scans is typically required due to the

lower natural abundance of the ¹³C isotope.[8]

Data Acquisition: Initiate the acquisition of the Free Induction Decay (FID).
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Data Processing: Perform a Fourier transform on the FID to obtain the NMR spectrum.

Phase and baseline corrections are then applied to the spectrum.

Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number

of protons and identify the chemical shifts and coupling constants for all signals. For the ¹³C

NMR spectrum, identify the chemical shifts of the different carbon atoms.

Infrared (IR) Spectroscopy
Solid Sample Preparation (KBr Pellet Method):

Grinding: Grind a small amount of dry potassium bromide (KBr) into a fine powder using an

agate mortar and pestle.

Mixing: Add a small amount of isovanillin (approximately 1-2% by weight) to the KBr and

grind the mixture thoroughly to ensure it is homogeneous.

Pellet Formation: Place the mixture into a pellet press and apply high pressure to form a thin,

transparent or translucent pellet.

Analysis: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the

spectrum.

Thin Solid Film Method:

Dissolve approximately 50 mg of isovanillin in a few drops of a volatile solvent like

methylene chloride or acetone.[9]

Drop the solution onto a salt plate (e.g., NaCl or KBr).[9]

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

[9]

Mount the plate in the spectrometer and acquire the spectrum.[9]

Mass Spectrometry (MS)
General Experimental Procedure:
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Sample Introduction: Introduce a small amount of the isovanillin sample into the mass

spectrometer. For volatile compounds, this can be done via a direct insertion probe or

through a gas chromatograph (GC-MS).[10]

Ionization: The sample is vaporized and then ionized. Electron Ionization (EI) is a common

method where the sample molecules are bombarded with a high-energy electron beam

(typically 70 eV), causing the formation of a molecular ion and various fragment ions.[10][11]

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole

or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge

ratio (m/z).[11]

Detection: An electron multiplier or other detector records the abundance of ions at each m/z

value.[11]

Data Presentation: The output is a mass spectrum, which is a plot of relative ion intensity

versus m/z.

Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like isovanillin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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